

# Aerosol 22 technical data sheet and specifications

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## Compound of Interest

Compound Name: *Aerosol 22*

Cat. No.: *B1594207*

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## An In-Depth Technical Guide to Aerosol 22

This technical guide provides a comprehensive overview of **Aerosol 22**, a sulfosuccinate-based surfactant, with a focus on its technical specifications, potential applications in research, and methodologies relevant to drug development professionals.

## Core Technical Specifications

**Aerosol 22**, chemically identified as Tetrasodium N-(1,2-dicarboxyethyl)-N-octadecyl sulfosuccinamate, is a highly hydrophilic anionic surfactant.<sup>[1][2]</sup> It is recognized for its excellent performance as a dispersant, solubilizing agent, and emulsifier.<sup>[3][4][5]</sup>

## Chemical and Physical Properties

The following tables summarize the key quantitative data for **Aerosol 22**.

Identifier	Value	Source
Chemical Name	Tetrasodium N-(1,2-dicarboxyethyl)-N-octadecyl sulfosuccinamate	[1]
CAS Number	38916-42-6	[6][7]
Molecular Formula	C26H48NNaO10S	[6][8]
Molecular Weight	589.72 g/mol (some sources cite ~653 g/mol )	[1][6]
EINECS Number	254-187-0	[7]

Physical Property	Value	Conditions	Source
Appearance	Clear, slightly cloudy solution	25°C	[1]
Density	~1.12 g/mL	25°C	[6][9]
Specific Gravity	~1.12	25°C	[1]
pH	7-8	As is	[1]
Flash Point	54 °C (137 °F)	Closed Cup	[1][6]
Melting Point (of solids)	>200 °C (>392 °F)	-	[1]
Freezing Point	Separates below 10 °C (50 °F)	-	[1]
Solids Content	34-36% by weight	-	[1]
Solvent	Water and alcohol	-	[1]
Viscosity	~53 cps	Brookfield RVF, No 1 spindle, 20 rpm at 25°C	[1]

## Applications in Research and Development

**Aerosol 22**'s primary function is as a surface-active agent. Its utility spans various industrial and research applications, particularly in the formation and stabilization of emulsions and dispersions.[\[3\]](#)[\[4\]](#)

### Emulsion Polymerization

**Aerosol 22** is an effective primary or secondary emulsifier in emulsion polymerization processes.[\[3\]](#)[\[4\]](#) It aids in the formation of small particle size acrylic and styrene-acrylic emulsions, contributing to the mechanical stability of the resulting latex.[\[3\]](#)

### Drug Formulation and Delivery

While not extensively documented specifically for **Aerosol 22**, sulfosuccinate surfactants are known to be used in pharmaceutical formulations.[\[10\]](#) They can act as wetting agents, emulsifiers, and solubilizers to improve the delivery of poorly soluble active pharmaceutical ingredients (APIs). A key area of interest is their potential to enhance drug absorption by increasing the permeability of intestinal epithelium.[\[11\]](#)[\[12\]](#)

## Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the application of **Aerosol 22** and similar surfactants.

### Emulsion Polymerization Protocol (General)

This protocol outlines a typical semi-continuous emulsion polymerization process where a surfactant like **Aerosol 22** can be utilized.

Materials and Equipment:

- Jacketed glass reactor with a stirrer, condenser, and nitrogen inlet/outlet
- Monomer and initiator feed pumps
- Heating/cooling circulator
- Monomers (e.g., methyl methacrylate, butyl acrylate)

- Initiator (e.g., potassium persulfate)
- **Aerosol 22** (or other sulfosuccinate surfactant)
- Deionized water
- Buffer (e.g., sodium bicarbonate)

#### Procedure:

- **Initial Charge:** To the reactor, add a portion of the deionized water, buffer, and **Aerosol 22**.
- **Inert Atmosphere:** Purge the reactor with nitrogen for at least 30 minutes to remove oxygen.
- **Heating:** Heat the reactor to the desired reaction temperature (typically 70-85°C) while stirring.
- **Monomer Pre-emulsion:** In a separate vessel, prepare a stable pre-emulsion of the monomers, the remaining deionized water, and **Aerosol 22** by gentle agitation.
- **Initiation:** Once the reactor reaches the target temperature, add a portion of the initiator solution to the reactor.
- **Monomer Feed:** After a few minutes, begin the continuous addition of the monomer pre-emulsion and the remaining initiator solution to the reactor over a period of 2-4 hours.
- **Reaction Completion:** After the feeds are complete, maintain the reaction temperature for an additional 1-2 hours to ensure complete monomer conversion.
- **Cooling and Filtration:** Cool the reactor to room temperature and filter the resulting latex through a fine mesh to remove any coagulum.

## Evaluation of Surfactant-Enhanced Drug Absorption

This protocol describes a general workflow to assess the potential of a surfactant to enhance the oral absorption of a model drug.

#### Materials and Equipment:

- Model drug (poorly absorbable)
- **Aerosol 22**
- Appropriate in vitro or in vivo model (e.g., Caco-2 cell monolayers, rat intestinal perfusion model)
- Analytical instrumentation for drug quantification (e.g., HPLC, LC-MS/MS)

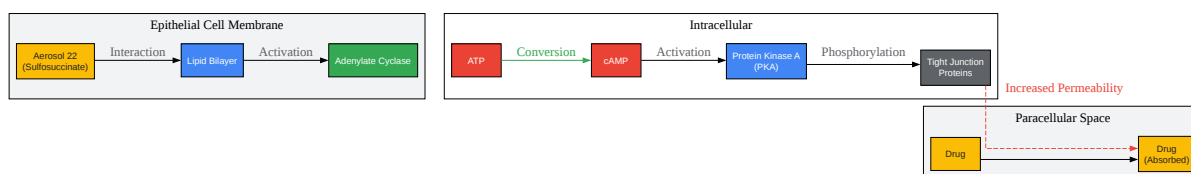
Procedure:

- Formulation Preparation: Prepare solutions of the model drug with and without varying concentrations of **Aerosol 22** in a physiologically relevant buffer.
- Permeability Assay (In Vitro):
  - Culture Caco-2 cells on permeable supports until a confluent monolayer with well-developed tight junctions is formed.
  - Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.
  - Apply the drug formulations to the apical side of the monolayers.
  - At predetermined time intervals, collect samples from the basolateral side.
  - Quantify the amount of drug transported across the monolayer.
- Permeability Assay (In Vivo):
  - Utilize an appropriate animal model, such as the in situ rat intestinal perfusion model.
  - Perfuse a segment of the intestine with the drug formulations.
  - Collect the perfusate and blood samples at specified time points.
  - Analyze the samples to determine the extent of drug absorption.
- Data Analysis: Compare the drug permeability and absorption in the presence and absence of **Aerosol 22** to determine its enhancement effect.

## Mandatory Visualizations

### Proposed Signaling Pathway for Sulfosuccinate-Enhanced Drug Absorption

The following diagram illustrates a proposed mechanism by which sulfosuccinate surfactants may enhance the permeability of intestinal epithelium for improved drug absorption. Studies suggest that some sulfosuccinates can modulate tight junction permeability, potentially through an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.<sup>[11][13]</sup>

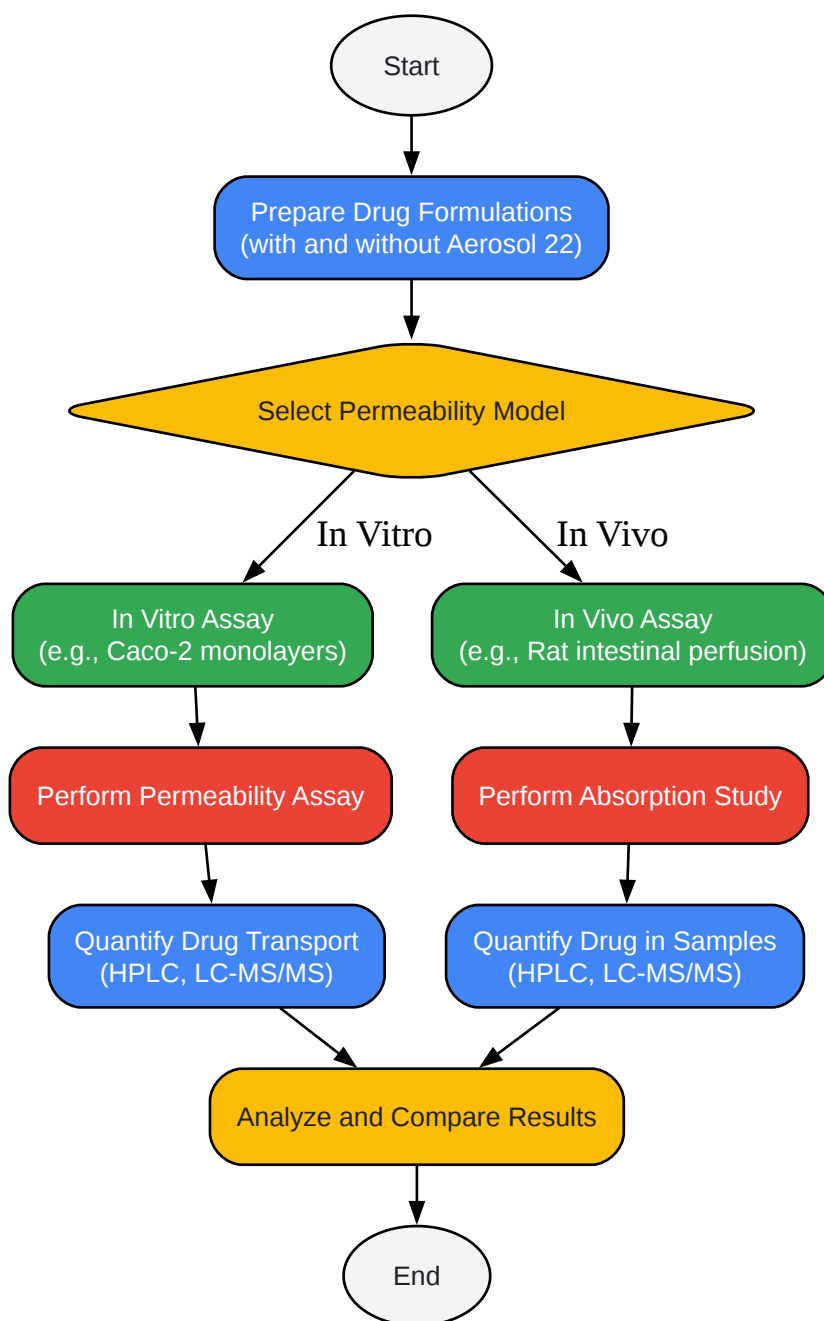


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Caption: Proposed cAMP signaling pathway for enhanced drug absorption by **Aerosol 22**.

### Experimental Workflow for Evaluating Surfactant-Enhanced Drug Absorption

This diagram outlines the logical flow of an experimental procedure to assess the efficacy of a surfactant in enhancing drug absorption.



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Caption: Experimental workflow for evaluating surfactant-enhanced drug absorption.

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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